Product packaging for Ketoconazole-13C-d3(Cat. No.:CAS No. 75277-42-1)

Ketoconazole-13C-d3

Cat. No.: B602492
CAS No.: 75277-42-1
M. Wt: 535.45
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Description

Overview of Ketoconazole (B1673606) as a Prototypical Antifungal Agent and CYP3A4 Inhibitor

Ketoconazole is a broad-spectrum antifungal agent belonging to the imidazole (B134444) class of medications. nih.govchemicalbook.com It works by inhibiting the fungal cytochrome P450 (CYP) enzyme CYP51, which is essential for the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. nih.govchemicalbook.comcaymanchem.com By disrupting ergosterol production, ketoconazole compromises the integrity of the fungal cell membrane, leading to the inhibition of fungal growth. nih.govchemicalbook.com

Beyond its antifungal properties, ketoconazole is a potent inhibitor of the human cytochrome P450 enzyme CYP3A4. medchemexpress.combioivt.com CYP3A4 is a major enzyme in the liver and intestines responsible for the metabolism of a vast number of drugs. By inhibiting CYP3A4, ketoconazole can significantly alter the metabolism and clearance of other drugs, a property that makes it a crucial tool in drug-drug interaction (DDI) studies. bioivt.com

Rationale for the Strategic Development and Application of Ketoconazole-13C-d3 in Advanced Research Paradigms

Given the importance of ketoconazole as both a therapeutic agent and a research tool, the development of an isotopically labeled version, this compound, was a strategic advancement. This compound incorporates one carbon-13 atom and three deuterium (B1214612) atoms, increasing its molecular weight and allowing it to be distinguished from the unlabeled drug by mass spectrometry.

The primary application of this compound is as an internal standard for the quantification of ketoconazole in biological samples using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). caymanchem.comclearsynth.com Its structural and chemical similarity to unlabeled ketoconazole ensures that it behaves almost identically during sample extraction, chromatography, and ionization, leading to highly accurate and precise measurements. cerilliant.com This is crucial for pharmacokinetic studies and therapeutic drug monitoring. nih.govchromsystems.comthermofisher.com The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative bioanalysis.

Chemical and Physical Properties of Ketoconazole and its Labeled Analog

PropertyKetoconazoleThis compound
Molecular Formula C₂₆H₂₈Cl₂N₄O₄C₂₅¹³CH₂₅D₃Cl₂N₄O₄
Molecular Weight 531.43 g/mol chemicalbook.com535.45 g/mol tlcstandards.com
CAS Number 65277-42-1 chemicalbook.comNot Available
Appearance Off-white solid chemicalbook.comSolid
Solubility Soluble in methanol (B129727) chemicalbook.comSlightly soluble in Chloroform and Methanol caymanchem.com

Research Findings Utilizing this compound

A study detailing a method for the quantification of nine antifungal drugs in human plasma for clinical research utilized a labeled internal standard for ketoconazole. thermofisher.com This highlights the importance of such standards in developing robust and reliable analytical methods for therapeutic drug monitoring. Another study focused on the development of a bioanalytical method for apixaban (B1684502) also employed a ¹³C-d₃ labeled internal standard, demonstrating the broad applicability of this labeling strategy in pharmaceutical analysis. waters.com

Properties

CAS No.

75277-42-1

Molecular Formula

C2513CH25D3Cl2N4O4

Molecular Weight

535.45

Purity

> 95%

quantity

Milligrams-Grams

Related CAS

65277-42-1 (unlabelled)

tag

Ketoconazole

Origin of Product

United States

Synthetic Methodologies and Isotopic Characterization of Ketoconazole 13c D3

Strategies for Site-Specific Isotopic Labeling

The synthesis of Ketoconazole-13C-d3 requires precise, site-specific introduction of both carbon-13 and deuterium (B1214612) isotopes into the molecular structure.

The carbon-13 isotope is typically incorporated into the acetyl group of the ketoconazole (B1673606) molecule. This is achieved by using a ¹³C-labeled acetylating agent during the synthesis. For instance, the reaction of 1-(4-(4-(piperazin-1-yl)phenoxy)methyl)-1H-imidazol-2-yl)methanamine with a ¹³C-labeled acetyl chloride or acetic anhydride (B1165640) under appropriate reaction conditions would yield the desired carbon-13 labeled product. The carbonyl carbon of the acetyl group is a common site for ¹³C labeling in ketoconazole. medchemexpress.commedchemexpress.com

The three deuterium atoms are introduced into the methyl group of the acetyl moiety. This is accomplished by using a deuterated acetylating agent, such as d3-acetyl chloride or d3-acetic anhydride, in the acylation step of the synthesis. caymanchem.com The formal name for Ketoconazole-d3 highlights the position of deuteration: 1-(4-(4-(((2R,4S)-2-((1H-imidazol-1-yl)methyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methoxy)phenyl)piperazin-1-yl)ethan-1-one-2,2,2-d₃. caymanchem.com

Recent advancements have explored novel catalytic methods for deuteration. For example, an Fe–P pair-site catalyst has shown high efficiency in the deuteration of complex molecules, including ketoconazole, using D₂O as the deuterium source. acs.org This method offers a potentially powerful tool for synthesizing deuterated drugs. acs.org

The simultaneous incorporation of both ¹³C and d3 isotopes requires careful planning of the synthetic route to ensure the integrity of the final compound. The synthesis typically involves the preparation of a doubly labeled acetylating agent, such as ¹³C,d₃-acetyl chloride. This reagent is then used to acylate the piperazine (B1678402) nitrogen of the appropriate ketoconazole precursor. The reaction conditions must be optimized to achieve high yields and prevent isotopic scrambling or degradation of the complex molecule. The synthesis of the precursor itself involves multiple steps, including the formation of the imidazole (B134444) and dioxolane rings, and the introduction of the dichlorophenyl group. smolecule.com

Deuteration Techniques for Deuterium-3 Incorporation

Physico-Chemical and Isotopic Purity Verification

Following synthesis, rigorous analytical techniques are employed to confirm the chemical structure, and to verify the position and extent of isotopic labeling.

High-resolution mass spectrometry (HRMS) is a primary tool for determining the isotopic enrichment and distribution in this compound. This technique can precisely measure the mass-to-charge ratio of the molecule, allowing for the confirmation of the incorporation of one ¹³C and three deuterium atoms. The resulting mass shift compared to the unlabeled ketoconazole provides direct evidence of successful labeling. Tandem mass spectrometry (MS/MS) can further be used to fragment the molecule and confirm that the labels are located on the acetyl group. scholars.directnih.gov The isotopic purity is often reported as the percentage of deuterated forms (e.g., ≥99% deuterated forms d₁-d₃). caymanchem.com

Table 1: Mass Spectrometry Data for Ketoconazole and its Isotopologues

CompoundMolecular FormulaExact Mass (Da)
KetoconazoleC₂₆H₂₈Cl₂N₄O₄530.1488
Ketoconazole-d3C₂₆H₂₅D₃Cl₂N₄O₄533.1676
Ketoconazole-¹³CC₂₅¹³CH₂₈Cl₂N₄O₄531.1521
Ketoconazole-¹³C-d3C₂₅¹³CH₂₅D₃Cl₂N₄O₄534.1709

Data is theoretical and for illustrative purposes.

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the precise location of the isotopic labels.

¹³C NMR: In the ¹³C NMR spectrum of this compound, the signal corresponding to the carbonyl carbon of the acetyl group will show a significant enhancement due to the ¹³C enrichment. The signals for other carbon atoms in the molecule will remain at natural abundance. researchgate.net The chemical shifts of the carbon atoms in the ketoconazole molecule have been extensively studied, providing a reference for confirming the label's position. researchgate.netresearchgate.net

¹H NMR: The ¹H NMR spectrum will show the absence of the signal for the methyl protons of the acetyl group, confirming their replacement by deuterium.

²H NMR: A deuterium NMR spectrum can be acquired to directly observe the signal from the incorporated deuterium atoms, further confirming the success of the deuteration.

Table 2: Key NMR Signals for this compound Verification

NucleusExpected Chemical Shift (ppm)Observation in Ketoconazole-¹³C-d3
¹³C (C=O)~168-170Enhanced signal intensity
¹H (CH₃)~2.1Signal absent or significantly reduced
²H (CD₃)~2.1Signal present

Chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Through the combined application of these synthetic and analytical techniques, this compound can be produced with high chemical and isotopic purity, making it a reliable internal standard for demanding bioanalytical applications.

Chromatographic Purity Assessment and Stereoisomeric Purity of this compound

The quality control of isotopically labeled standards like this compound is critical for their use in quantitative bioanalytical studies. This involves rigorous assessment of both chemical and stereoisomeric purity, primarily through chromatographic techniques. These methods ensure that the compound is free from significant levels of unlabeled material, synthesis-related impurities, and undesired stereoisomers, which could interfere with analytical accuracy.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a principal technique for determining the chemical purity of ketoconazole and its isotopologues. nih.govresearchgate.net The method separates the main compound from any impurities arising from the synthesis or degradation. A typical analysis involves using a reversed-phase column, such as a C8 or C18, with a mobile phase consisting of an aqueous buffer and an organic modifier like methanol (B129727) or acetonitrile. researchgate.net Detection is commonly performed using an ultraviolet (UV) detector set at a wavelength where the analyte exhibits strong absorbance, such as 225 nm. researchgate.net

The purity is calculated based on the relative peak area of this compound compared to the total area of all detected peaks. Validated HPLC methods for ketoconazole demonstrate high precision, with relative standard deviations (RSD) often below 1%, and excellent linearity (r² > 0.999) across a range of concentrations. researchgate.net The specificity of the method ensures that impurities and degradation products are well-resolved from the main analyte peak.

Table 1: Representative Chromatographic Purity Data for this compound by HPLC

Peak ID Identity Retention Time (min) Area (%)
1 Impurity A 4.8 0.08
2 Impurity B 6.2 0.11
3 This compound 8.5 99.75
4 Impurity C 10.1 0.06

This table is illustrative, based on typical HPLC performance for ketoconazole analysis as described in the literature. researchgate.net

Stereoisomeric Purity

Ketoconazole possesses two chiral centers in its 1,3-dioxolane (B20135) ring, which means it can exist as four distinct stereoisomers (two pairs of enantiomers): (2S,4R), (2R,4S), (2S,4S), and (2R,4S). medchemexpress.commedchemexpress.comresearchgate.net Commercially available ketoconazole is typically a racemic mixture of the (2S,4R) and (2R,4S) enantiomers. medchemexpress.commedchemexpress.com For use as an internal standard, it is crucial to characterize the stereoisomeric composition of this compound.

The separation of these stereoisomers is a complex analytical challenge that cannot be achieved with standard reversed-phase HPLC. Specialized chiral separation techniques are required.

Chiral Capillary Electrophoresis (CE): This is a powerful technique for separating the stereoisomers of ketoconazole. researchgate.net The method often employs a chiral selector, such as a modified cyclodextrin, added to the background electrolyte. Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin (TM-β-CD) has proven effective in resolving all four stereoisomers by forming transient diastereomeric complexes with differential electrophoretic mobilities. researchgate.netresearchgate.net A study reported that adding a surfactant like sodium dodecyl sulphate (SDS) below its critical micelle concentration can significantly improve the resolution and selectivity of the separation. researchgate.net

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC methods, often coupled with tandem mass spectrometry (LC-MS/MS), can also be used for the enantiomeric separation of ketoconazole. rsc.orgrsc.org These methods utilize a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times. A multi-residue chiral LC-MS/MS method was developed to separate the enantiomers of ketoconazole and its metabolites in environmental samples, achieving a resolution (Rs) of 0.65 between the two primary enantiomeric peaks. rsc.org

The stereoisomeric purity is determined by comparing the peak area of the desired stereoisomer(s) to the total area of all stereoisomers detected.

Table 2: Example Chiral Separation Data for Ketoconazole Stereoisomers

Technique Chiral Selector/Column Stereoisomeric Pair Resolution (Rs) Reference
Capillary Electrophoresis 20 mM TM-β-CD (2S,4R) / (2R,4S) >1.5 researchgate.net
Chiral LC-MS/MS Chiral Stationary Phase Enantiomeric Pair 1 0.65 rsc.org

This table presents data from studies on the chiral separation of unlabeled ketoconazole, the principles of which are directly applicable to this compound. researchgate.netrsc.org

Advanced Bioanalytical Methodologies Employing Ketoconazole 13c D3

Development and Validation of Quantitative Assays

The precise quantification of therapeutic agents in biological matrices is a cornerstone of pharmaceutical development and clinical research. The development of robust and validated quantitative assays is, therefore, of paramount importance.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Precise Quantification of Ketoconazole (B1673606)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for the quantification of ketoconazole in various biological samples, including human plasma. researchgate.netnih.gov This technique combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry, allowing for the accurate measurement of drug concentrations even at very low levels. eijppr.com

Several LC-MS/MS methods have been developed and validated for ketoconazole determination. researchgate.netnih.gov These methods often involve a straightforward sample preparation step, such as liquid-liquid extraction or protein precipitation, to isolate the analyte from the complex biological matrix. researchgate.netnih.gov Chromatographic separation is typically achieved on a C18 or other suitable column, with a mobile phase consisting of a mixture of organic solvent (e.g., acetonitrile) and an aqueous buffer. nih.gov The use of mass spectrometry for detection provides exceptional specificity by monitoring specific precursor-to-product ion transitions for ketoconazole. researchgate.net For instance, a common transition monitored for ketoconazole is m/z 531.2 → 489.3. researchgate.netnih.gov The retention times for ketoconazole in these methods are generally short, often under 2 minutes, which contributes to the high-throughput nature of the analysis. nih.gov

Role of Ketoconazole-13C-d3 as a Stable Isotope Internal Standard in Bioanalytical Applications

The use of a stable isotope-labeled internal standard (SIL-IS) is a critical component of robust LC-MS/MS bioanalysis, and this compound serves this purpose effectively. A SIL-IS has the same chemical properties as the analyte but a different mass due to the incorporation of heavy isotopes like 13C and deuterium (B1214612) (d). uni-muenchen.de This near-identical chemical behavior is the key to its effectiveness.

This compound co-elutes with the unlabeled ketoconazole during chromatography and experiences similar effects during sample preparation and ionization. uni-muenchen.de By adding a known amount of this compound to the sample at the beginning of the analytical process, it can compensate for variations in extraction recovery, matrix effects, and instrument response. The quantification is then based on the ratio of the peak area of the analyte to the peak area of the SIL-IS, which provides a more accurate and precise measurement than relying on the absolute peak area of the analyte alone. uni-muenchen.demdpi.com While structural analogs can also be used as internal standards, SIL-IS like this compound are generally preferred as they more closely mimic the behavior of the analyte, although they may not always uncover issues related to stability or recovery. nih.gov

Addressing Matrix Effects and Ion Suppression in LC-MS/MS Bioanalysis

A significant challenge in LC-MS/MS bioanalysis is the "matrix effect," where co-eluting endogenous components from the biological sample can either suppress or enhance the ionization of the analyte of interest, leading to inaccurate quantification. eijppr.comnih.gov Electrospray ionization (ESI), a common ionization technique, is particularly susceptible to these effects.

The use of this compound is a primary strategy to mitigate matrix effects. Since the SIL-IS and the analyte are affected similarly by ion suppression or enhancement, the ratio of their signals remains constant, thus correcting for the matrix effect. chromatographyonline.com Other strategies to address matrix effects include optimizing sample clean-up procedures to remove interfering substances, such as using liquid-liquid extraction or solid-phase extraction instead of simple protein precipitation. eijppr.comchromatographyonline.com Chromatographic conditions can also be adjusted to separate the analyte from the interfering matrix components. eijppr.com In some cases, switching to a different ionization source, such as atmospheric pressure chemical ionization (APCI), which is less prone to matrix effects, can be beneficial.

Method Validation Parameters: Linearity, Accuracy, Precision, and Sensitivity (LLOQ)

For a bioanalytical method to be considered reliable, it must undergo rigorous validation according to established guidelines. Key validation parameters include linearity, accuracy, precision, and sensitivity, often defined by the lower limit of quantification (LLOQ).

Linearity: The method must demonstrate a linear relationship between the concentration of the analyte and the instrument response over a defined range. For ketoconazole assays, linearity is often established over a wide concentration range, for example, from 0.01 to 12 ng/mL or 20 to 10000 ng/mL, with a correlation coefficient (r²) of ≥0.99 or higher. researchgate.netnih.govmdpi.com

Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, while precision measures the reproducibility of the results. These are typically assessed at multiple concentration levels, including the LLOQ, low, medium, and high concentrations. For ketoconazole assays, intra- and inter-day precision are often reported as the relative standard deviation (RSD), which should ideally be less than 15% (or 20% at the LLOQ). fabad.org.tr Accuracy is expressed as the percent difference from the nominal concentration and should also be within ±15% (or ±20% at the LLOQ). fabad.org.tr

Sensitivity (LLOQ): The LLOQ is the lowest concentration of the analyte that can be quantified with acceptable accuracy and precision. mdpi.com For ketoconazole, highly sensitive methods have achieved LLOQs as low as 0.01 ng/mL in human plasma. researchgate.net

The table below summarizes typical validation parameters for a ketoconazole bioanalytical method.

Validation ParameterTypical Acceptance CriteriaExample Ketoconazole Assay Data
Linearity (r²) ≥0.99≥0.9969
Accuracy (% difference) Within ±15% (±20% at LLOQ)-1.4% to 0.9% (inter-day)
Precision (%RSD) <15% (<20% at LLOQ)≤8.6% (inter-day)
LLOQ Defined with acceptable accuracy and precision0.05 µg/mL

Application in High-Throughput Screening and Analytical Method Development

In the fast-paced environment of drug discovery and development, high-throughput screening (HTS) and efficient analytical method development are crucial.

Automation and Miniaturization of Bioanalytical Workflows

To meet the demands of HTS, automation and miniaturization of bioanalytical workflows are increasingly being implemented. dispendix.com Automated liquid handling systems can perform tasks such as sample preparation, including protein precipitation and liquid-liquid extraction, in 96-well or 384-well plate formats. bostonsociety.orgresearchgate.net This not only significantly increases sample throughput but also reduces the potential for human error, leading to improved accuracy and precision. dispendix.combostonsociety.org

Miniaturization, through the use of smaller sample volumes and microplates, offers several advantages, including reduced consumption of valuable samples and reagents, and lower costs. bostonsociety.org The integration of automated sample preparation with rapid LC-MS/MS analysis allows for the screening of large numbers of compounds in a short period, accelerating the drug discovery process. researchgate.netnih.gov These automated platforms can handle everything from the preparation of calibration curves and quality control samples to the extraction of pharmacokinetic samples, streamlining the entire bioanalytical workflow. bostonsociety.org

Enhancement of Analytical Sensitivity and Selectivity

In quantitative bioanalysis using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), the primary goal is to accurately measure the concentration of an analyte within a complex biological matrix such as plasma or urine. mdpi.com The use of this compound as an internal standard is a cornerstone strategy for achieving high analytical sensitivity and selectivity. caymanchem.comuni-muenchen.de

An internal standard is a compound added in a known quantity to samples, calibrators, and controls to correct for analyte loss during sample processing and for variations in instrument response. cerilliant.com this compound is the ideal internal standard for ketoconazole analysis because it shares nearly identical physicochemical properties with the unlabeled analyte. uni-muenchen.de This includes its extraction recovery, chromatographic retention time, and ionization efficiency in the mass spectrometer's ion source. scispace.com However, due to the incorporation of one carbon-13 atom and three deuterium atoms, it has a distinct mass-to-charge ratio (m/z) that allows the mass spectrometer to differentiate it from the native ketoconazole. cerilliant.comscispace.com

The enhancement of selectivity arises from the ability of the mass spectrometer to specifically monitor the unique m/z transitions for both ketoconazole and this compound. This high specificity minimizes the chances of interference from other compounds in the matrix, which can have similar properties but different masses. thermofisher.com By calculating the ratio of the analyte's peak area to the internal standard's peak area, the method effectively normalizes for variations that can occur at virtually every step of the analytical process, from sample extraction to detection. uni-muenchen.de This normalization corrects for matrix effects—the suppression or enhancement of analyte ionization caused by co-eluting matrix components—which are a significant source of imprecision and inaccuracy in bioanalytical methods. scispace.comresearchgate.net

The improvement in sensitivity , defined by the lower limit of quantification (LLOQ), is also substantial. By correcting for analytical variability, the signal-to-noise ratio at low concentrations is improved, allowing for the reliable measurement of smaller quantities of the drug. shimadzu.com.sg The precision and accuracy of assays using a SIL-IS like this compound are markedly superior to those using structural analogue internal standards. For instance, a comparative study on the anticancer agent kahalalide F demonstrated that switching from an analogue IS to a SIL-IS significantly improved both the precision and accuracy of the measurements. scispace.com

Table 1: Impact of Stable Isotope-Labeled Internal Standard (SIL-IS) on Assay Performance This table illustrates the typical improvements in precision and accuracy when a SIL-IS is used compared to an analogue IS, based on findings from a study on kahalalide F. scispace.com

ParameterAnalogue Internal StandardSIL-Internal Standard (SIL-IS)Significance
Mean Accuracy (% Bias)96.8%100.3%The bias using the analogue IS was statistically significant (p&lt;0.0005), while the bias with the SIL-IS was not (p=0.5), indicating higher accuracy.
Precision (Standard Deviation)8.6%7.6%The variance was significantly lower with the SIL-IS (p=0.02), indicating higher precision.

Integration with Advanced Mass Spectrometry Platforms

The utility of this compound extends to its use with cutting-edge mass spectrometry platforms that provide deeper analytical insights. These technologies, including Ion Mobility Spectrometry-Mass Spectrometry and High-Resolution Accurate Mass Spectrometry, leverage the reliability of SIL-ISs to explore complex biological questions.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Structural Elucidation

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is a powerful analytical technique that adds another dimension of separation to conventional mass spectrometry. scielo.org.co IMS separates ions in the gas phase based not only on their mass-to-charge ratio (m/z) but also on their size, shape, and charge—properties collectively captured in a parameter known as the collision cross-section (CCS). frontiersin.org This allows for the differentiation of isomers (molecules with the same mass but different structures) and conformers (different spatial arrangements of the same molecule). frontiersin.orgnih.gov

When analyzing a small molecule like ketoconazole, IMS-MS can provide valuable structural information. Different conformers of the ketoconazole ion can be separated in the ion mobility cell, each presenting a unique CCS value. This data can be used to understand the molecule's three-dimensional structure in the gas phase, which can be correlated with its biological activity. frontiersin.org The technique is particularly adept at separating co-eluting isomers that would be indistinguishable by conventional LC-MS alone. copernicus.org

The integration of this compound in an IMS-MS workflow would serve its traditional role as a robust internal standard for quantification. More importantly, its well-defined CCS value would act as a benchmark, aiding in the confident identification of the unlabeled ketoconazole peak in the complex multidimensional data (retention time vs. m/z vs. drift time/CCS). While specific studies detailing the IMS-MS analysis of this compound are not prevalent, the principles of the technique are widely applied to small molecules for structural characterization. nih.gov

Table 2: Principles and Applications of IMS-MS for Structural Analysis This table outlines the fundamental principles of IMS-MS and its utility in the structural analysis of small molecules like ketoconazole.

Principle/ApplicationDescriptionRelevance to Ketoconazole Analysis
Separation PrincipleIons are separated based on their drift time through a gas-filled tube under an electric field. This drift time is related to the ion's size and shape (Collision Cross-Section, CCS). scielo.org.coAllows for the separation of ketoconazole from other molecules of the same mass (isobars) or from different conformations of itself.
Structural ElucidationProvides an experimental measure of an ion's gas-phase conformation (CCS), which can be compared to theoretically calculated structures. frontiersin.orgCan help validate computational models of ketoconazole's structure and identify different conformers that may have varying biological activities.
Isomer SeparationCan distinguish between structural isomers and stereoisomers that are not resolved by liquid chromatography or mass spectrometry alone. frontiersin.orgcopernicus.orgCould differentiate ketoconazole from any potential isomeric metabolites or impurities that are difficult to separate otherwise.
Enhanced Peak PurityAdds a fourth dimension of data (Retention Time, m/z, MS/MS fragmentation, and CCS) for increased confidence in compound identification. frontiersin.orgImproves the certainty that the signal being measured corresponds exclusively to ketoconazole, enhancing analytical rigor.

High-Resolution Accurate Mass (HRAM) Spectrometry for Metabolite Identification

High-Resolution Accurate Mass (HRAM) spectrometry, often performed on platforms like Orbitrap or Time-of-Flight (TOF) mass spectrometers, is a critical tool for identifying unknown compounds, such as drug metabolites. azolifesciences.com Unlike unit mass resolution instruments, HRAM platforms measure the m/z of ions with extremely high precision (typically with an error of less than 5 parts per million, ppm), which allows for the determination of an ion's elemental formula. hilarispublisher.comthermofisher.com

The metabolism of ketoconazole is complex, and identifying its various metabolites is crucial for understanding its disposition and potential for drug-drug interactions. washington.edu HRAM LC-MS has been instrumental in this area. In one study, a metabolomics approach using HRAM LC-MS identified 28 different metabolites of ketoconazole in mice and humans, 11 of which were novel. nih.gov Another study, also using accurate mass LC/MSⁿ, revisited ketoconazole's microsomal metabolism and proposed structures for 16 metabolites, with 10 being described for the first time. washington.edu

The process involves incubating ketoconazole with liver microsomes and then analyzing the sample with HRAM LC-MS. The instrument detects potential metabolites, often by searching for predicted mass shifts corresponding to common metabolic reactions (e.g., oxidation, hydrolysis). The accurate mass measurement of a potential metabolite allows analysts to generate a list of possible elemental formulas. This list, combined with fragmentation data (MS/MS) and isotopic pattern analysis, enables the confident structural elucidation of the metabolite. nih.gov

In such studies, this compound can be used to help distinguish true metabolites from background ions or artifacts. The stable isotope label creates a predictable mass shift and a unique isotopic pattern in any metabolites that retain the label, making them easier to track and identify within the complex dataset.

Table 3: Selected Ketoconazole Metabolites Identified Using HRAM Spectrometry This table lists some of the novel metabolites of ketoconazole that were identified and characterized using HRAM-based metabolomics approaches. nih.gov

Metabolite IDMeasured m/z ([M+H]⁺)Proposed BiotransformationMetabolic Site
M2547.1511HydroxylationPiperazine (B1678402) ring
M5563.1460DihydroxylationPiperazine ring
M12545.1352DehydrogenationPiperazine ring
M21549.1302N-OxidationImidazole (B134444) ring
M26549.1663HydroxylationTerminal acetyl moiety

Mechanistic and Preclinical Metabolic Investigations Utilizing Ketoconazole 13c D3

Preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Animal Models:This section was intended to cover the use of Ketoconazole-13C-d3 in animal studies to understand its behavior in a whole organism.

Assessment of Excretion Pathways and Metabolite Profiling in Animal Biosamples

The biotransformation of ketoconazole (B1673606) is extensive, leading to a multitude of metabolites that are primarily excreted in the feces. drugbank.com In preclinical animal models, such as rats and mice, the use of this compound is critical for accurate metabolite profiling and the elucidation of excretion routes. The major metabolic pathways identified include oxidation and degradation of the imidazole (B134444) and piperazine (B1678402) rings, oxidative O-dealkylation, and aromatic hydroxylation. srce.hreuropa.euscholars.direct

Studies in rats have identified numerous metabolites in plasma and ocular tissues. srce.hriapchem.org Following administration, ketoconazole is metabolized via O-dealkylation, mono-oxygenation, and dehydrogenation. iapchem.org In one study, thirteen different metabolites were identified. srce.hr Research using mouse and human liver microsomes identified a total of 28 metabolites, 11 of which were novel at the time of the study. semanticscholar.orgnih.gov These metabolites were categorized based on modifications to the piperazine ring, imidazole ring, or the N-acetyl moiety. semanticscholar.orgnih.gov The primary metabolic pathway in mice was found to be N-deacetylation. semanticscholar.org

The distinct mass of this compound allows researchers using liquid chromatography-mass spectrometry (LC-MS) to easily track the parent compound and its labeled metabolites in collected biosamples like urine, feces, and plasma. This ensures that detected signals are unequivocally from the administered drug, enhancing the accuracy of metabolite identification and quantification.

Table 1: Selected Metabolites of Ketoconazole Identified in Preclinical Animal Models

Metabolite IDMetabolic PathwayLocation Detected (in Rats)Reference
M2O-dealkylation, HydrogenationCornea, Retina, Vitreous Humour srce.hriapchem.org
M3O-dealkylationPlasma srce.hriapchem.org
M11DehydrogenationPlasma srce.hriapchem.org
N-deacetyl-KCZN-deacetylationMouse Liver semanticscholar.org

This table is generated based on findings from studies on unlabeled ketoconazole, illustrating the types of metabolites that would be tracked using this compound.

Tissue Distribution Investigations in Preclinical Animal Models

Understanding the distribution of a drug and its metabolites into various tissues is fundamental to assessing its potential efficacy and off-target effects. Ketoconazole is known to be lipophilic and widely distributed into tissues. nih.gov Preclinical studies in animal models, primarily rats, have investigated its concentration in various organs.

Following ocular administration in Sprague-Dawley rats, ketoconazole was found in significant concentrations in the cornea, with lower levels detected in the retina and vitreous humour. srce.hriapchem.org For instance, at 5 minutes post-dose, the mean concentration was 423 µg/g in the cornea, compared to 4.96 µg/g in the retina and 1.19 µg/g in the vitreous humour. srce.hriapchem.org Studies have also shown that ketoconazole distributes to fatty tissues, including the adrenal gland. nih.gov In pigmented rats, studies on other compounds have shown that binding to melanin (B1238610) can lead to longer half-life in pigmented skin compared to non-pigmented skin, a principle that could be relevant for ketoconazole distribution. fda.gov

The use of this compound in these studies is invaluable. Techniques like quantitative whole-body autoradiography (QWBA) or LC-MS/MS analysis of tissue homogenates rely on the label to provide precise quantitative data on the drug's localization. The SIL-drug allows for the creation of a standard curve to accurately measure the concentration of the drug and its key metabolites in specific tissues, providing a clear picture of its distribution profile.

Table 2: Ketoconazole Concentration in Rat Tissues After Single Ocular Instillation

TissueConcentration at 5 min post-dose (µg/g)Concentration at 120 min post-dose (µg/g)Reference
Cornea4238.36 srce.hriapchem.org
Retina4.960.0944 srce.hriapchem.org
Vitreous Humour1.190.116 srce.hriapchem.org

This table presents data from a study using unlabeled ketoconazole. The application of this compound would enhance the precision of such measurements.

Elucidation of Kinetic Isotope Effects (KIE) in Biotransformation

The replacement of an atom with its heavier isotope can influence the rate of a chemical reaction, a phenomenon known as the Kinetic Isotope Effect (KIE). nih.gov This occurs because the heavier isotope forms a stronger chemical bond, which requires more energy to break. nih.gov The presence of deuterium (B1214612) (d3) in this compound is particularly useful for probing KIEs in metabolic reactions involving the cleavage of a carbon-hydrogen (C-H) bond. nih.gov

Understanding Reaction Mechanisms through Isotopic Labeling

Isotopic labeling is a definitive method for elucidating complex bio-transformation reaction mechanisms. The 13C and d3 labels in this compound serve as stable tracers that can be followed through various metabolic conversions using mass spectrometry.

When a metabolite is isolated, the presence or absence of the isotopic labels provides clear evidence of the chemical transformation that has occurred. For example, if a metabolite retains the d3 label from the acetyl moiety, it rules out N-deacetylation at that position. If a metabolite shows a mass shift corresponding to the addition of an oxygen atom (hydroxylation) but still contains the deuterium atoms at a specific site, it confirms that hydroxylation occurred elsewhere on the molecule. This allows researchers to precisely map the sites of metabolism and differentiate between competing pathways, such as oxidation of the piperazine ring versus hydroxylation of an aromatic ring. semanticscholar.orgdrugbank.com This detailed mechanistic understanding is fundamental for predicting metabolic pathways for new chemical entities and understanding potential toxicities.

Applications of Ketoconazole 13c D3 in Non Clinical Pharmacokinetic and Pharmacodynamic Research

Pharmacokinetic Modeling and Simulation in Preclinical Species

Pharmacokinetic (PK) modeling is essential for predicting a drug's behavior in the body over time. The use of Ketoconazole-13C-d3 in these studies significantly enhances the accuracy and reliability of the data generated.

Population pharmacokinetic (PopPK) analysis aims to identify and quantify the sources of variability in drug concentrations among individuals in a population. In preclinical settings, this involves analyzing data from animal cohorts to understand how factors like genetics, age, and organ function affect a drug's pharmacokinetics.

In a typical preclinical PopPK study of ketoconazole (B1673606), various animal models would be administered the unlabeled drug. Blood samples are then collected at multiple time points. For analysis using liquid chromatography-mass spectrometry (LC-MS), a known quantity of this compound is added to each sample as an internal standard. Because this compound is chemically identical to the unlabeled drug but has a different mass, it co-elutes during chromatography but is detected as a distinct entity by the mass spectrometer. This allows for highly accurate quantification of the unlabeled ketoconazole by correcting for any sample loss or variability during sample preparation and analysis.

Illustrative Data Table: Representative PopPK Data from a Preclinical Study

ParameterAnimal IDWeight (kg)Creatinine (mg/dL)Ketoconazole Cmax (ng/mL)Ketoconazole AUC (ng*h/mL)
Clearance (L/h/kg)10.350.412507500
Volume of Distribution (L/kg)20.380.511007200
Half-life (h)30.330.4514008100
Bioavailability (%)40.400.69506500
50.360.5513007800
This table represents the type of data that would be generated and analyzed in a PopPK study. The precise quantification of ketoconazole concentrations, enabled by the use of this compound as an internal standard, is crucial for building robust models.

Physiologically-based pharmacokinetic (PBPK) models are sophisticated mathematical representations of the body's physiological and biochemical processes that govern a drug's fate. These models can predict drug concentrations in various tissues and are used to extrapolate data from animals to humans.

This compound is instrumental in generating the high-quality data needed to build and refine PBPK models. By enabling precise measurement of ketoconazole concentrations in plasma and various tissues from preclinical species, researchers can more accurately estimate key parameters such as tissue partition coefficients and metabolic clearance rates. Furthermore, studies can be designed where a microdose of this compound is administered intravenously while the unlabeled drug is given orally. This "microtracer" approach allows for the simultaneous determination of absolute bioavailability and systemic clearance in the same animal, providing rich data for PBPK model development.

Population Pharmacokinetics (PopPK) in Animal Cohorts

Drug Transporter Studies in In Vitro Systems and Animal Models

Drug transporters are proteins that facilitate the movement of drugs across cell membranes. Understanding a drug's interaction with these transporters is critical for predicting its absorption, distribution, and potential for drug-drug interactions (DDIs).

In vitro systems, such as cell lines overexpressing specific transporters like P-glycoprotein (P-gp), are commonly used to assess whether a drug is a substrate or inhibitor of that transporter. In these assays, this compound can be used as the analytical standard for the quantification of unlabeled ketoconazole that has been transported across a cell monolayer. This provides a clear and sensitive method to determine transport kinetics.

In animal models, this compound can be co-administered with a known P-gp substrate to investigate ketoconazole's inhibitory potential in vivo. By comparing the pharmacokinetics of the P-gp substrate with and without ketoconazole, and using this compound to accurately measure its own concentrations, a comprehensive picture of the interaction can be formed.

Ketoconazole is a known inhibitor of several drug transporters. Mechanistic studies into these interactions are vital for predicting clinical outcomes. The use of this compound allows for "cassette" dosing or co-administration studies where multiple compounds are given simultaneously. The distinct mass of the labeled ketoconazole allows for its quantification without interference from other co-administered drugs or their metabolites, simplifying the analysis of complex DDI scenarios.

Assessment of Efflux and Uptake Transporter Substrate and Inhibitor Properties (e.g., P-gp)

Investigation of Enzyme Inhibition and Induction in Preclinical Systems

Ketoconazole is a potent inhibitor of several cytochrome P450 (CYP) enzymes, most notably CYP3A4. It is also known to be metabolized by these enzymes. Investigating these interactions is fundamental to its pharmacological profile. Stable isotope labeling has been shown to be a highly effective analytical tool for in vitro metabolism studies. researchgate.net

The use of this compound in preclinical systems, such as liver microsomes or hepatocytes, allows for precise investigation of its metabolic fate. By incubating these systems with a mixture of labeled and unlabeled ketoconazole, researchers can more easily identify and quantify metabolites. The known isotopic signature of this compound helps to distinguish true metabolites from background noise in the mass spectrometry data.

Research using deuterium-labeled ketoconazole has successfully identified previously unknown metabolites, demonstrating the power of this approach in elucidating metabolic pathways. This knowledge is crucial for understanding the potential for active metabolites and for fully characterizing the drug's DDI potential. When studying enzyme inhibition, this compound can act as an ideal internal standard for quantifying the concentration of the probe substrate and its metabolite, leading to more accurate determination of inhibition constants (Ki).

Illustrative Data Table: In Vitro CYP3A4 Inhibition by Ketoconazole

Ketoconazole Concentration (nM)Probe Substrate (Midazolam) Concentration (µM)Metabolite (1'-hydroxymidazolam) Formation Rate (pmol/min/mg protein)% Inhibition
051500
1512020
557550
1054570
5051590
This table illustrates the type of data generated in an in vitro enzyme inhibition study. This compound would be used as an internal standard to ensure the accurate measurement of both midazolam and its metabolite.

Time-Dependent Inhibition and Mechanism-Based Inactivation Studies

In non-clinical research, understanding how a new chemical entity might interact with metabolizing enzymes is critical. A particularly important area of investigation is time-dependent inhibition (TDI) of Cytochrome P450 (CYP450) enzymes. TDI occurs when the inhibitory effect of a compound increases with the duration of its pre-incubation with the enzyme. solvobiotech.com This phenomenon can lead to complex and prolonged drug-drug interactions, as the enzyme's activity does not recover immediately upon removal of the inhibitor. solvobiotech.combiomolther.org

A specific and often more concerning form of TDI is mechanism-based inactivation (MBI). MBI results from the enzymatic conversion of the inhibitor into a reactive metabolite, which then irreversibly binds to the enzyme, leading to a loss of its function. solvobiotech.com To assess the potential for TDI and MBI, researchers determine key parameters such as the maximal inactivation rate constant (k_inact) and the apparent inactivation constant (K_I). solvobiotech.com

Ketoconazole is a well-characterized, potent inhibitor of CYP3A4, the most abundant drug-metabolizing enzyme in humans. capes.gov.brmdpi.com However, it is generally recognized and utilized in research as a strong, direct, and reversible competitive inhibitor, rather than a classic time-dependent inhibitor. solvobiotech.comcapes.gov.br In fact, in high-throughput screening assays designed to identify time-dependent inhibitors, ketoconazole is often employed as a negative control for CYP3A, representing a compound that exhibits strong inhibition without the time-dependent component. ingentaconnect.com

The role of isotopically labeled This compound in these studies is primarily analytical. In the complex matrix of in vitro assays using human liver microsomes or other cellular systems, precise quantification of probe substrates and their metabolites is essential. nih.govThis compound , along with other stable isotope-labeled standards, is used as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) methods. Its chemical behavior is identical to unlabeled ketoconazole, but its increased mass allows it to be distinguished by the mass spectrometer, ensuring highly accurate and precise quantification of the analyte of interest.

While ketoconazole is primarily a reversible inhibitor, its potent inhibitory effect on key enzymes is a critical aspect of pharmacokinetic studies. The following table summarizes its inhibitory activity against various enzymes and transporters, which is fundamental data for modeling drug interactions.

InhibitorTargetSystem/AssayValueValue Type
Ketoconazole CYP3A4In vivo studiesNanomolar rangeK_i
Ketoconazole CYP3AHigh-Throughput TDI Screen0.005, 0.05, 0.25, 0.5 µMTest Concentrations (Reversible Inhibitor Control)
Ketoconazole P-gp (ABCB1)Vesicular Transport Assay0.68 µMIC_50

This table presents a selection of research findings on the inhibitory constants of Ketoconazole. Data sourced from references capes.gov.bringentaconnect.comxenotech.com.

Enzyme Induction Assessment in Cellular and Animal Models

Enzyme induction is a process where a substance, typically a drug or xenobiotic, increases the rate of synthesis of an enzyme. In pharmacokinetics, the induction of CYP450 enzymes can accelerate the metabolism of a co-administered drug, potentially reducing its efficacy. Non-clinical assessments in cellular and animal models are therefore crucial to identify a compound's potential to act as an inducer.

The primary role of ketoconazole in such studies is not as an inducer, but rather as a potent enzyme inhibitor that can be used to probe metabolic pathways and modulate the expression of other genes indirectly. Research in various cellular models has demonstrated that by inhibiting specific enzyme activities, ketoconazole can lead to significant downstream effects on gene and receptor expression.

A notable example is its effect on the vitamin D pathway. Ketoconazole is known to inhibit CYP24A1 (24-hydroxylase), the enzyme that catabolizes the active form of vitamin D, 1,25-dihydroxyvitamin D3. auajournals.orgnih.gov In rat osteosarcoma cells, inhibiting this enzyme with ketoconazole prevented the breakdown of 1,25-dihydroxyvitamin D3. nih.gov This led to prolonged and increased occupancy of the Vitamin D Receptor (VDR), resulting in an amplified up-regulation of the VDR itself. nih.gov Similarly, in human prostate cancer cell models, ketoconazole's inhibition of CYP24A1 blocked the induction of this enzyme by calcitriol, thereby potentiating calcitriol's anti-proliferative effects. auajournals.org

Further studies using human cell lines have provided more insights. In a co-culture model of intestinal Caco-2 cells and lymphoblastoid TK6 cells, ketoconazole was used as a specific CYP3A4 inhibitor. oup.com It successfully prevented the metabolic activation of aflatoxin B1 into a genotoxic substance, demonstrating how inhibiting a specific enzyme can block the downstream toxic effects of another compound in a cellular model. oup.com

The following table summarizes key findings from cellular studies where ketoconazole was used to assess or modulate enzyme and receptor activity.

Cell LineModel SystemFindingImplication
Rat Osteosarcoma CellsCellular ModelKetoconazole treatment led to a dose-dependent increase in occupied and total Vitamin D Receptors (VDR). nih.govInhibition of vitamin D catabolism by ketoconazole enhances cellular responsiveness to vitamin D. nih.gov
Human Prostate Cancer CellsCellular ModelKetoconazole blocked the induction of the CYP24A1 enzyme by calcitriol. auajournals.orgPotentiates the anti-tumor activity of vitamin D compounds by preventing their breakdown. auajournals.org
Caco-2 / TK6 CellsCo-culture Cellular ModelAs a CYP3A4 inhibitor, ketoconazole inhibited the genotoxicity of aflatoxin B1 in TK6 cells. oup.comDemonstrates the role of intestinal CYP3A4 metabolism in xenobiotic toxicity. oup.com
Huh7.5 CellsHepatocellular Carcinoma Cell LineKetoconazole treatment impacted the expression level of Cyp24A1. researchgate.netUsed to probe the relationship between enzyme activity and viral activity. researchgate.net

This table presents a selection of research findings on the effects of Ketoconazole in cellular models. Data sourced from references auajournals.orgnih.govoup.comresearchgate.net.

In these contexts, This compound serves its role as an indispensable analytical tool. When studying the induction or inhibition of metabolic pathways, researchers must accurately measure the concentrations of various parent compounds, metabolites, and biomarkers. The use of a stable isotope-labeled internal standard like This compound in LC-MS/MS analyses ensures the necessary precision and accuracy to validate the findings from these complex cellular and in vivo experiments.

Role of Ketoconazole 13c D3 in Pharmaceutical Quality Control and Reference Standard Development

Certified Reference Material (CRM) Applications

Ketoconazole-13C-d3 serves as a Certified Reference Material (CRM), a highly characterized and pure substance used as a calibration standard in analytical chemistry. CRMs are fundamental to establishing a chain of traceability in measurements, ensuring that results are accurate and comparable across different laboratories and over time. The use of this compound as a CRM is particularly crucial in quantitative assays for unlabeled ketoconazole (B1673606). axios-research.com

In techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), the CRM is used to create a calibration curve against which the concentration of the unlabeled drug in a sample is measured. sci-hub.se Because this compound is chemically almost identical to the unlabeled analyte, it co-elutes during chromatography and exhibits similar ionization behavior in the mass spectrometer. scioninstruments.com This mimicry allows it to effectively compensate for variations in sample preparation, instrument response, and matrix effects, which are common sources of error in complex biological samples. cerilliant.com The availability of this compound as a CRM, produced in accordance with ISO 17034 and ISO/IEC 17025, provides a high level of confidence in the accuracy and reliability of the analytical data generated.

Table 1: Properties of this compound as a Reference Material

Property Value/Specification Source
Chemical Formula C₂₅¹³CH₂₅D₃Cl₂N₄O₄ tlcstandards.com
Molecular Weight 535.45 tlcstandards.com
Isotopic Purity Typically ≥98% schd-shimadzu.com
Chemical Purity Often >95% (HPLC) lgcstandards.com
Common Application Internal standard for GC- or LC-MS caymanchem.comlabchem.com.my

Validation of Analytical Methods for Unlabeled Ketoconazole and its Metabolites

The validation of analytical methods is a regulatory requirement to ensure that a method is suitable for its intended purpose. This compound plays an indispensable role in the validation of methods for the quantification of unlabeled ketoconazole and its metabolites. Method validation encompasses several key parameters, including linearity, accuracy, precision, selectivity, and sensitivity (limit of detection and quantification). researchgate.netijprajournal.comlatamjpharm.org

During method validation, this compound is added at a known concentration to all calibration standards, quality control samples, and unknown samples. sci-hub.se This allows for the assessment of the method's performance characteristics. For instance, accuracy is determined by analyzing samples with known concentrations of unlabeled ketoconazole and its metabolites and comparing the measured concentrations to the true values. The internal standard helps to correct for any systematic errors that may occur during the analytical process. Similarly, precision, which measures the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings from a homogeneous sample, is improved by the use of an internal standard that accounts for random variations. fabad.org.tr

The selectivity of a method, its ability to differentiate and quantify the analyte in the presence of other components in the sample, is also enhanced. fabad.org.tr By using a stable isotope-labeled internal standard, which has a different mass-to-charge ratio from the unlabeled analyte, the mass spectrometer can distinguish between the two, even if they are not completely separated chromatographically. scioninstruments.com This is particularly important when analyzing complex matrices like plasma or tissue, where endogenous compounds or other drugs could potentially interfere with the measurement of ketoconazole. sci-hub.se

Table 2: Key Parameters in Analytical Method Validation for Ketoconazole

Validation Parameter Role of this compound Typical Acceptance Criteria Source
Linearity Used to establish the relationship between concentration and instrument response. Correlation coefficient (r²) > 0.99 researchgate.netfabad.org.tr
Accuracy Corrects for systematic errors in sample processing and analysis. Recovery within 85-115% of the nominal concentration. researchgate.netijprajournal.com
Precision Minimizes the impact of random variations. Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ). fabad.org.tr
Selectivity Ensures the analyte signal is free from interference. No significant interfering peaks at the retention time of the analyte and internal standard. fabad.org.tr
Limit of Quantification (LOQ) The lowest concentration that can be reliably quantified. Signal-to-noise ratio ≥ 10. researchgate.netijprajournal.com

Inter-laboratory Method Transferability and Harmonization

For a pharmaceutical product to be marketed globally, the analytical methods used for its quality control must be transferable between different laboratories and produce consistent results. This process of method transfer and harmonization is greatly facilitated by the use of a well-characterized internal standard like this compound. nih.gov

When a validated analytical method is transferred from a research and development laboratory to a quality control laboratory, or between different manufacturing sites, the use of the same internal standard is crucial for ensuring consistency. researchgate.net It helps to mitigate differences in instrumentation, reagents, and environmental conditions that may exist between laboratories. By providing a constant reference point, this compound allows for the direct comparison of results and ensures that the method performs as intended in the new location. ubn.rs.ba

Harmonization of analytical methods across multiple laboratories is essential for large-scale clinical trials and for ensuring the consistent quality of a drug product throughout its lifecycle. The use of a common, high-purity, stable isotope-labeled internal standard is a cornerstone of this harmonization process. It reduces the variability of analytical results, leading to more reliable data and facilitating regulatory submissions and approvals. researchgate.net The availability of this compound from various suppliers of pharmaceutical reference standards further supports its role in promoting inter-laboratory consistency. axios-research.com

This compound is a vital tool in modern pharmaceutical analysis, underpinning the quality control and reference standard development for its unlabeled counterpart. Its application as a Certified Reference Material ensures the accuracy and traceability of measurements. Furthermore, its use as an internal standard is fundamental to the validation of robust and reliable analytical methods, and it plays a critical role in ensuring the transferability and harmonization of these methods between laboratories. The precision and confidence afforded by this compound are indispensable for the development and manufacturing of safe and effective ketoconazole-containing pharmaceutical products.

Future Directions and Emerging Research Avenues for Stable Isotope Labeled Ketoconazole Analogs

Integration with Advanced Omics Technologies (e.g., Metabolomics, Lipidomics)

The integration of stable isotope-labeled ketoconazole (B1673606) analogs with omics technologies, particularly metabolomics and lipidomics, offers a granular view of metabolic pathways and cellular responses to the drug. Stable isotope labeling is a cornerstone technique for analyzing the metabolism and dynamics of small molecules, providing a direct way to measure the biosynthesis, remodeling, and degradation of biomolecules. mdpi.com

In metabolomics, stable isotope labeling helps to overcome significant challenges such as metabolite identification, quantification, and flux analysis. nih.gov The use of tracers like Ketoconazole-13C-d3 allows for the precise tracking of the drug and its metabolites within a biological system. This approach can reveal not only the direct metabolic fate of ketoconazole but also its broader impact on cellular metabolism. nih.gov For instance, studies can elucidate how ketoconazole influences central carbon metabolism, including glycolysis and the TCA cycle. nih.gov

Similarly, in lipidomics, stable isotope-labeled precursors are used to trace the synthesis and turnover of various lipid species. mdpi.commdpi.com Given that ketoconazole affects ergosterol (B1671047) synthesis, a key component of fungal cell membranes, understanding its impact on the broader lipidome is crucial. nih.gov Labeled ketoconazole can be used to investigate alterations in lipid biosynthesis and how these changes contribute to the drug's mechanism of action and potential off-target effects. mdpi.com The use of high-resolution mass spectrometry coupled with chromatography enables the precise localization and quantification of the stable isotope label within different biomolecules. mdpi.com

Key Applications in Omics:

Flux Analysis: Measuring the rate of metabolic reactions and pathways. nih.gov

Metabolite Identification: Aiding in the structural elucidation of novel metabolites. doi.org

Quantitative Analysis: Serving as internal standards for accurate quantification of metabolites and lipids. mdpi.com

Development of Novel Labeled Compounds for Specific Mechanistic Inquiries

The synthesis of novel, specifically labeled ketoconazole analogs is a promising avenue for dissecting its complex mechanisms of action. Ketoconazole is known to inhibit various cytochrome P450 (CYP) enzymes, including CYP3A4 and CYP17A1, which is relevant to its use in certain cancer therapies. nih.gov It also exhibits other activities, such as inhibiting efflux pumps in multidrug-resistant bacteria. nih.gov

By strategically placing stable isotopes at different positions within the ketoconazole molecule, researchers can investigate specific metabolic transformations. For example, labeling the imidazole (B134444) ring could provide insights into its role in CYP inhibition, while labeling other parts of the molecule could help track its degradation or modification by other enzymatic systems.

The development of new labeled analogs also extends to its derivatives. For instance, novel sulfonamide analogs of (2S, 4R)-Ketoconazole have been synthesized and evaluated for their antifungal properties. frontiersin.org Labeling these new chemical entities would be essential for their preclinical development, allowing for detailed pharmacokinetic and metabolic profiling. medchemexpress.com

Table of Potential Labeled Analogs and Research Questions:

Labeled AnalogPotential Research Application
Imidazole Ring Labeled Ketoconazole Investigating the mechanism of CYP450 enzyme inhibition.
Dichlorophenyl Ring Labeled Ketoconazole Studying the degradation and environmental fate of this portion of the molecule.
Piperazine (B1678402) Ring Labeled Ketoconazole Tracking metabolites formed through modifications of the piperazine moiety.
Labeled Sulfonamide Analogs Characterizing the ADME properties of new, more potent antifungal candidates.

Advancements in Automated High-Throughput Techniques for Preclinical Research

The integration of stable isotope-labeled compounds with automated high-throughput screening (HTS) platforms is set to revolutionize preclinical drug development. tandfonline.com HTS allows for the rapid testing of large libraries of compounds, and when combined with the precision of stable isotope labeling, it can provide detailed metabolic information on an unprecedented scale. researchgate.net

Automated systems can perform sample preparation, such as protein precipitation from plasma, in 96-well plate formats, significantly increasing throughput. tandfonline.com When used with labeled internal standards like this compound, these automated methods can generate highly accurate and reproducible pharmacokinetic data.

In the context of hepatotoxicity studies, for example, high-throughput metabolomics platforms can analyze metabolite profiles from cells treated with various concentrations of a drug. researchgate.net Using a labeled version of the drug in such assays would allow for a more precise understanding of its metabolic fate and its correlation with observed toxicity.

Benefits of Automation in Preclinical Research:

Increased Throughput: Enables the screening of more compounds in less time.

Reduced Costs: Lowers the time and resources required for genetic and metabolic analysis. tandfonline.com

Improved Data Quality: Automation minimizes human error and increases reproducibility.

Exploration in Environmental Fate and Ecotoxicology Studies (for pharmaceutical compounds)

The presence of pharmaceuticals in the environment is a growing concern. diva-portal.org Stable isotope-labeled compounds like this compound are invaluable tools for studying the environmental fate and ecotoxicology of drugs. These labeled analogs can be used as tracers to follow the degradation and transformation of ketoconazole in various environmental matrices, such as water and soil.

Studies have shown that ketoconazole can be found in wastewater and sewage sludge. nih.gov It is known to be more readily biotransformed compared to other azole antifungals. nih.gov Using labeled ketoconazole can help to identify the specific breakdown products and understand the pathways of its environmental degradation.

From an ecotoxicological perspective, ketoconazole has been shown to have toxic effects on aquatic organisms like Daphnia similis, where it can act as an oxidative stress-inducing agent. nih.gov Stable isotope analysis can be employed to investigate the uptake, metabolism, and bioaccumulation of ketoconazole in these organisms, providing a clearer picture of its potential environmental risks. acs.org

Key Research Areas in Environmental Studies:

Biodegradation Pathways: Identifying the microorganisms and enzymatic processes responsible for breaking down the drug in the environment.

Bioaccumulation: Quantifying the extent to which the drug and its metabolites accumulate in aquatic life. researchgate.net

Toxicity Mechanisms: Linking the uptake of the drug to specific toxicological endpoints in environmental organisms.

Contribution to Quantitative Systems Pharmacology (QSP) Model Development

Quantitative Systems Pharmacology (QSP) is a modeling approach that integrates data and knowledge to describe the dynamic interactions between a drug, biological networks, and disease pathophysiology. nih.govmathworks.com This mechanistic approach is increasingly used to improve decision-making in drug discovery and development. wikipedia.org

Stable isotope-labeled compounds like this compound can provide crucial data for the development and refinement of QSP models. By enabling the precise measurement of pharmacokinetic (PK) and pharmacodynamic (PD) parameters, as well as metabolic fluxes, these labeled compounds help to build more accurate and predictive models. researchgate.net

For example, a QSP model for ketoconazole could incorporate data on its inhibition of CYP3A4, its effects on steroidogenesis, and its antifungal activity. nih.gov Data from studies using labeled ketoconazole can be used to estimate key model parameters, such as enzyme inhibition constants and metabolic clearance rates. The resulting model can then be used to simulate "what if" scenarios, such as predicting drug-drug interactions or optimizing dosing regimens for different patient populations. mathworks.com

Role of Labeled Compounds in QSP:

Parameter Estimation: Providing accurate data for estimating model parameters. nih.gov

Model Validation: Used to test and validate the predictions of the QSP model.

Mechanistic Insight: Helping to elucidate the underlying mechanisms of drug action and resistance, which can then be incorporated into the model. nih.gov

Q & A

Q. What are the primary applications of Ketoconazole-13C-d3 in pharmacological research?

this compound is a stable isotopically labeled compound used to study absorption, distribution, metabolism, and excretion (ADME) of ketoconazole. It enables precise tracking of drug pathways in biological systems using techniques like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR). For example, researchers can differentiate endogenous metabolites from drug-derived metabolites by analyzing isotopic patterns, ensuring accurate pharmacokinetic modeling .

Q. Which analytical techniques are recommended for quantifying this compound in complex matrices (e.g., plasma, environmental samples)?

High-resolution mass spectrometry (HRMS) coupled with LC is the gold standard due to its sensitivity in detecting isotopic signatures. For environmental studies, tandem mass spectrometry (MS/MS) with isotope dilution improves accuracy by correcting for matrix effects. Method validation should include spike-and-recovery experiments to confirm precision and limit of detection (LOD) in diverse matrices .

Q. How does the isotopic labeling of this compound influence its chemical stability compared to unlabeled ketoconazole?

The incorporation of ¹³C and deuterium (d3) does not significantly alter the compound’s stability under standard laboratory conditions. However, researchers must validate storage protocols (e.g., temperature, pH) to prevent isotopic exchange or degradation. Accelerated stability studies under stress conditions (e.g., heat, light) are recommended for long-term experimental designs .

Advanced Research Questions

Q. How can researchers address discrepancies in pharmacokinetic data when using isotopic analogs like this compound?

Discrepancies often arise from isotopic effects or matrix interference. To mitigate this:

  • Perform cross-validation with unlabeled ketoconazole in parallel experiments.
  • Use internal standards with matching isotopic labels (e.g., Ketoconazole-¹³C-d3 as both analyte and internal standard).
  • Apply kinetic isotope effect (KIE) calculations to adjust metabolic rate data .

Q. What experimental design considerations are critical for studying environmental persistence of this compound?

  • Sampling Strategy: Use longitudinal sampling to track degradation products in soil/water systems.
  • Controls: Include unlabeled ketoconazole to distinguish biotic vs. abiotic degradation pathways.
  • Analytical Workflow: Combine high-throughput screening (e.g., microcosm assays) with HRMS to identify transformation products .

Q. How can researchers validate the specificity of this compound in competitive inhibition assays (e.g., CYP3A4 enzyme studies)?

  • Employ isotopic dilution assays to confirm that the labeled compound does not alter enzyme binding kinetics.
  • Compare inhibition constants (Ki) between labeled and unlabeled forms using Michaelis-Menten models.
  • Use X-ray crystallography or molecular docking simulations to verify structural equivalence .

Q. What methodologies resolve contradictions in data from cross-disciplinary studies (e.g., pharmacology vs. environmental science)?

  • Meta-Analysis: Aggregate datasets with standardized metrics (e.g., half-life, bioaccumulation factors).
  • Sensitivity Analysis: Identify variables (e.g., pH, temperature) causing divergence in results.
  • Collaborative Frameworks: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to harmonize objectives across disciplines .

Methodological Guidelines

  • Data Reporting: Follow the Reviews in Analytical Chemistry structure for clarity: Introduction, Materials/Methods, Results, Discussion. Use metric units and justify significant figures (e.g., report LC-MS data to three decimal places) .
  • Literature Review: Prioritize primary sources from databases like PubMed and Web of Science, avoiding unverified platforms (e.g., ). Use citation tools (e.g., Zotero) to track references .
  • Ethical Compliance: Adhere to institutional guidelines for handling isotopic compounds, including waste disposal protocols and radiation safety training (if applicable) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.